Desonide

Pediatric Dermatology Atopic Dermatitis Hypothalamic-Pituitary-Adrenal Axis

Desonide is a nonfluorinated, low-potency (Class 6) corticosteroid that cannot simply be substituted by other agents in its class. Its nonfluorinated structure confers a quantifiable atrophic safety advantage over fluorinated comparators like triamcinolone acetonide, which causes severe persistent atrophy versus desonide's mild, transient effect. For pediatric atopic dermatitis, desonide 0.05% shows superior efficacy vs. hydrocortisone 1% (p<0.05) and significantly less HPA axis suppression vs. betamethasone dipropionate. It demonstrates no HPA suppression after 4 weeks in children, with sustained efficacy up to 6 months. For QC laboratories, note that USP monograph methods insufficiently resolve photodegradation impurities—procure validated stability-indicating reference standards and account for compound-specific UVA photolability.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
CAS No. 638-94-8
Cat. No. B1670306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesonide
CAS638-94-8
SynonymsDesocort
Desone
Desonide
Desowen
Locapred
Locatop
Prednacinolone
Tridésonit
Tridesilon
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C
InChIInChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1
InChIKeyWBGKWQHBNHJJPZ-LECWWXJVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
5.94e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Desonide (CAS 638-94-8) Procurement Guide: Low-Potency Topical Corticosteroid Selection for Pediatric and Sensitive-Site Dermatology


Desonide is a synthetic, nonfluorinated, low-potency (Class 6) topical corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties [1]. It targets the glucocorticoid receptor (NR3C1) in the cytoplasm, and the ligand-receptor complex translocates to the nucleus to modulate transcription of glucocorticoid-responsive genes . Unlike fluorinated corticosteroids, its nonfluorinated structure confers a favorable atrophic safety profile while retaining clinically meaningful efficacy for steroid-responsive dermatoses [2].

Why Generic Substitution Cannot Capture Desonide's Differentiated Clinical Profile


Desonide cannot be simply substituted by other Class 6 or Class 7 topical corticosteroids based solely on potency classification. Even among low-potency agents, clinically meaningful differences in HPA axis suppression potential, efficacy onset kinetics, and atrophogenicity exist [1]. Desonide's nonfluorinated structure distinguishes it from fluorinated comparators such as triamcinolone acetonide, which produce more severe and persistent skin atrophy despite similar vasoconstrictor potency [2]. Furthermore, formulation-specific photostability and impurity profiles vary significantly between generic desonide products and between desonide and other corticosteroids, impacting both analytical quality control and clinical reliability [3]. Procurement decisions must be guided by direct comparative evidence rather than class-level assumptions.

Quantitative Comparator Evidence: Desonide vs. Betamethasone Dipropionate, Hydrocortisone, and Triamcinolone Acetonide


HPA Axis Suppression: Desonide 0.1% Demonstrates Significantly Less Adrenal Suppression vs. Betamethasone Dipropionate 0.05% in Pediatric Atopic Dermatitis

In a randomized double-blind trial of 29 children (mean age 13.8 months) with atopic dermatitis, micronized desonide cream 0.1% produced significantly less HPA axis suppression than betamethasone dipropionate cream 0.05% while achieving equivalent therapeutic effect. Plasma cortisol reduction from baseline to day 5 was substantially smaller in the desonide group [1].

Pediatric Dermatology Atopic Dermatitis Hypothalamic-Pituitary-Adrenal Axis Systemic Safety

Efficacy Superiority: Desonide 0.05% Ointment vs. Hydrocortisone 1% Ointment in Long-Term Pediatric Atopic Dermatitis Management

A multicenter, randomized, investigator-masked, parallel-group study of 113 children (mean age 4.8 years) with mild to moderate atopic dermatitis compared desonide 0.05% ointment with hydrocortisone 1% ointment over up to 6 months. Investigator's global assessment of improvement significantly favored desonide during 3 months of treatment [1].

Pediatric Dermatology Atopic Dermatitis Efficacy Comparison Long-term Safety

Atrophic Potential: Desonide Produces Only Mild Transient Atrophy vs. Severe Persistent Atrophy from Fluorinated Triamcinolone Acetonide at Equivalent Vasoconstrictor Potency

Using intradermal injections into normal and UVL-induced inflamed human skin, desonide and triamcinolone acetonide exhibited similar vasoconstrictor potency but divergent atrophic outcomes. The fluorinated comparator produced severe persistent atrophy, whereas desonide produced only mild, transient atrophy [1].

Skin Atrophy Corticosteroid Safety Fluorinated vs Nonfluorinated Topical Safety Profile

Pediatric HPA Axis Safety: Desonide 0.05% Ointment Shows No HPA Axis Suppression After 4 Weeks, Comparable to 2.5% Hydrocortisone Ointment

In a controlled clinical trial evaluating systemic safety in children with atopic dermatitis, neither 0.05% desonide ointment nor 2.5% hydrocortisone ointment compromised the HPA axis after 4 weeks of topical treatment. Early morning cortisol and ACTH-stimulated mean cortisol values were not significantly different from baseline in either group [1].

Pediatric Safety HPA Axis Systemic Absorption Topical Corticosteroid

Absorption and Toxicity Profile: Desonide Exhibits 54% Greater Percutaneous Absorption than Triamcinolone Acetonide but 15-fold Lower Acute Systemic Toxicity

Preclinical studies established that absorption of desonide from a cream formulation applied to rabbit skin averaged 54% greater than that of triamcinolone acetonide, yet desonide was only 6 times as toxic as hydrocortisone and one-fifteenth as toxic as triamcinolone acetonide on acute subcutaneous administration to rats [1]. This reflects a favorable therapeutic index.

Percutaneous Absorption Toxicology Comparative Pharmacokinetics Preclinical Safety

Analytical Quality Control: USP Method Limitation—Desonide Co-elutes with Photodegradation Impurity, Requiring Novel HPLC Method for Accurate Impurity Quantification

A 2018 study established that the official USP monograph method for desonide cream fails to resolve desonide from its photodegradation impurity, which co-elutes under standard conditions. A novel HPLC method using 2D LC-IT-TOF MS was required to achieve adequate resolution and characterize four degradation impurities [1]. Additionally, UVA photostability studies show desonide hair lotion 0.1% degrades to ~39% residual content after only 15 hours of UVA exposure, following first-order kinetics [2].

Analytical Chemistry Stability-Indicating Method Quality Control Impurity Profiling

Desonide Application Scenarios: Evidence-Driven Procurement and Formulation Use Cases


Pediatric Atopic Dermatitis Formulary Inclusion: Favorable Benefit-Risk Ratio Supported by Direct Comparator Evidence

Desonide 0.05% and 0.1% formulations are indicated for pediatric atopic dermatitis where a favorable balance of efficacy and systemic safety is required. Direct head-to-head evidence demonstrates superior efficacy versus hydrocortisone 1% (p < 0.05) with equivalent cutaneous safety [1], and significantly less HPA axis suppression versus betamethasone dipropionate 0.05% (cortisol reduction of -4.74 mg/ml vs. -13.06 mg/ml; p = 0.01) with equivalent therapeutic effect [2]. Procurement for pediatric hospital formularies should prioritize desonide over hydrocortisone 1% when greater anti-inflammatory activity is needed without escalation to medium-potency agents.

Facial and Intertriginous Dermatitis: Nonfluorinated Structure Minimizes Atrophic Risk at Sensitive Anatomical Sites

For facial dermatoses, seborrheic dermatitis, and intertriginous applications where skin atrophy is a primary concern, desonide's nonfluorinated structure provides a quantifiable safety advantage. Comparative evidence shows that while desonide and triamcinolone acetonide exhibit similar vasoconstrictor potency, the fluorinated comparator produces severe persistent atrophy whereas desonide produces only mild, transient atrophy [1]. This differential atrophogenicity directly informs procurement for dermatology clinics treating sensitive skin areas where long-term or repeated corticosteroid use is anticipated.

Long-Term Maintenance Therapy in Pediatric Populations: Validated HPA Axis Safety Profile Supports Extended Use

Desonide 0.05% ointment has demonstrated no HPA axis suppression in children after 4 weeks of topical treatment, with ACTH-stimulated cortisol values remaining comparable to baseline [1]. This safety profile, combined with sustained efficacy over up to 6 months of treatment as demonstrated in the Jorizzo et al. multicenter trial [2], supports desonide's selection for long-term maintenance regimens in pediatric atopic dermatitis. Procurement for chronic disease management programs should consider this validated long-term safety evidence.

Pharmaceutical Quality Control and Generic Development: Advanced Analytical Method Requirement for Accurate Impurity Assessment

For pharmaceutical manufacturers and quality control laboratories developing or testing desonide formulations, the USP monograph method is insufficient for impurity resolution due to co-elution of the photodegradation impurity with the parent compound [1]. A novel HPLC method with 2D LC-IT-TOF MS characterization is required for accurate impurity profiling. Additionally, desonide exhibits significant UVA photolability, degrading to approximately 39% residual content after 15 hours of UVA exposure [2]. Procurement of analytical reference standards and development of stability-indicating methods must account for these compound-specific analytical challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.